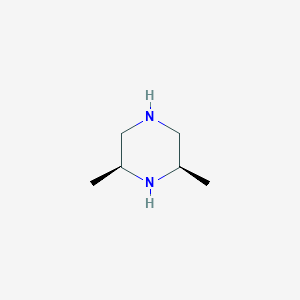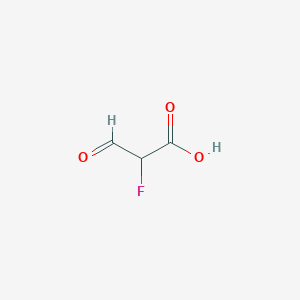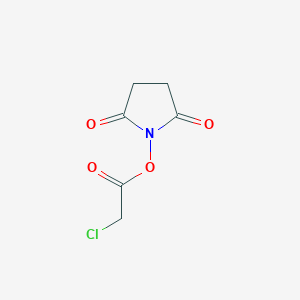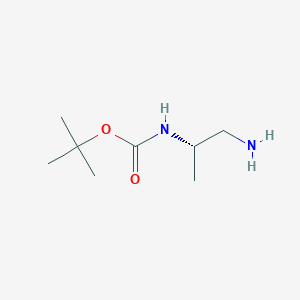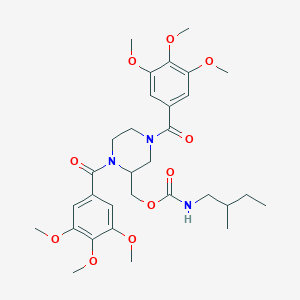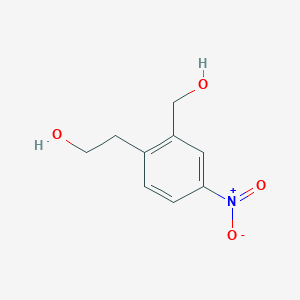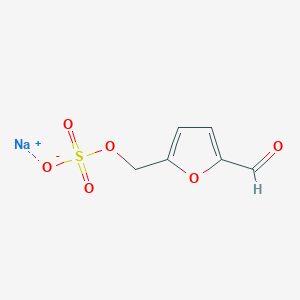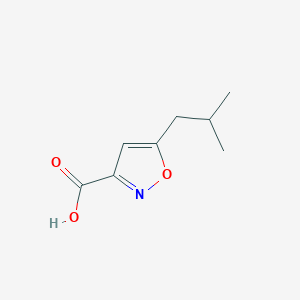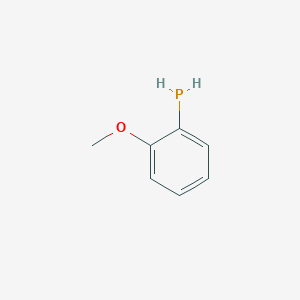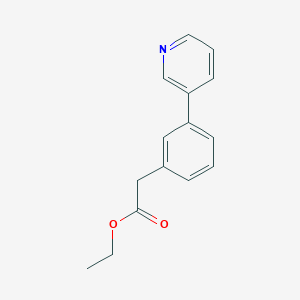
2-(3-(Benzyloxy)phenyl)-2-methylpropanal
Übersicht
Beschreibung
The compound “2-(3-(Benzyloxy)phenyl)-2-methylpropanal” is likely an organic compound containing a benzyl ether group and an aldehyde group. The benzyl ether group consists of a phenyl ring (benzene ring) attached to an oxygen atom, which is in turn attached to a methyl group. The aldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) with a hydrogen atom attached to the carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a condensation reaction involving a suitable benzyl alcohol and a 2-methylpropanal .Molecular Structure Analysis
The molecular structure would likely show the benzyl ether group and the aldehyde group attached to the second carbon in the propane chain .Chemical Reactions Analysis
The compound could potentially undergo a variety of organic reactions. The aldehyde group is often reactive and can undergo reactions such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Compounds like 2-(3-(Benzyloxy)phenyl)-2-methylpropanal often serve as precursors or intermediates in the synthesis of more complex molecules with diverse biological activities. Research has shown that similar structures can lead to the development of molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019)[https://consensus.app/papers/methyl2formyl-benzoate-review-synthesis-applications-farooq/73a4507d73385cd39c4fcc5234c678b9/?utm_source=chatgpt]. This highlights the importance of such compounds in medicinal chemistry, where they can be transformed into pharmacologically active agents.
Environmental and Material Applications
Some derivatives, particularly those related to benzoxaboroles and benzothiazoles, have found applications beyond pharmacology, including material science and environmental remediation. Benzoxaboroles, for instance, have been investigated for their binding properties, potentially serving as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009)[https://consensus.app/papers/benzoxaboroles-compounds-applications-adamczykwoźniak/1d0980f173615434be1d80c0046a0ba3/?utm_source=chatgpt]. These applications are crucial in developing sensing technologies and understanding biological interactions at the molecular level.
Antioxidant Properties
The investigation into synthetic phenolic antioxidants, closely related in structure to the specified compound, has revealed their importance in extending the shelf life of products by retarding oxidative reactions (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt]. Although the primary context here is their environmental occurrence and potential toxicity, it underscores the chemical reactivity of such compounds which could be harnessed for beneficial applications in stabilizing organic materials.
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it shows promise in a particular field (like medicine or materials science), future research might focus on improving its synthesis, studying its properties in more detail, or exploring new applications .
Eigenschaften
IUPAC Name |
2-methyl-2-(3-phenylmethoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCKKPJQXZUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600640 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)phenyl)-2-methylpropanal | |
CAS RN |
70120-09-1 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


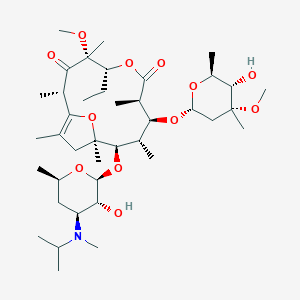
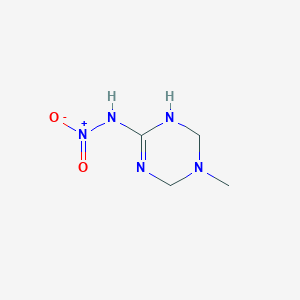
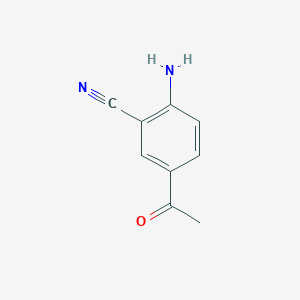
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
